molecular formula C12H12O B14612774 3-Methyl-1-phenylpenta-2,4-dien-1-one CAS No. 57767-42-7

3-Methyl-1-phenylpenta-2,4-dien-1-one

Katalognummer: B14612774
CAS-Nummer: 57767-42-7
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: JUTLBBMIGDJNLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenylpenta-2,4-dien-1-one is an organic compound with the molecular formula C12H12O It is a conjugated enone, characterized by the presence of a phenyl group and a methyl group attached to a penta-2,4-dien-1-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpenta-2,4-dien-1-one typically involves the mixed aldol condensation reaction. This reaction is carried out by treating benzaldehyde with acetone in the presence of a strong base such as sodium hydroxide (NaOH) at room temperature. The resulting benzalacetone is then coupled with various substituted aldehydes to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the conjugated system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-phenylpenta-2,4-dien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In antiviral applications, it binds to viral coat proteins, inhibiting their function and preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its conjugated system allows for various chemical transformations, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Eigenschaften

CAS-Nummer

57767-42-7

Molekularformel

C12H12O

Molekulargewicht

172.22 g/mol

IUPAC-Name

3-methyl-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C12H12O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-9H,1H2,2H3

InChI-Schlüssel

JUTLBBMIGDJNLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=CC=CC=C1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.